molecular formula C10H11FO2 B2518483 (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid CAS No. 2093522-69-9

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid

Cat. No.: B2518483
CAS No.: 2093522-69-9
M. Wt: 182.194
InChI Key: JDWUYNKWOVASPA-SSDOTTSWSA-N
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Description

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid, commonly known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant medication. It was first synthesized in 1972 by Eli Lilly and Company and approved by the US Food and Drug Administration (FDA) in 1987. Fluoxetine is a racemic mixture of two enantiomers, (R)-fluoxetine and (S)-fluoxetine, with (R)-fluoxetine being the active enantiomer.

Scientific Research Applications

Cross-Coupling Reactions

One application involves the development of meta-C–H arylation and methylation of phenolic derivatives using a U-shaped template, highlighting its use in organic synthesis for creating complex molecules (Wan et al., 2013).

Optical Activity and Synthesis

Research on the synthesis, resolution, and assignment of absolute configuration of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid derivatives shows its relevance in the synthesis of optically active compounds, demonstrating its utility in creating enantiomerically pure molecules (Drewes et al., 1992).

Stereochemistry in Drug Metabolism

The stereochemistry of the catabolism of DNA bases and certain drugs, including this compound derivatives, has been studied, indicating its importance in understanding drug metabolism and designing drugs with specific stereochemical properties (Gani et al., 1985).

Fluorinated Amino Acids

Another application is seen in the stereoselective synthesis of γ‐Fluorinated α‐Amino Acids using this compound, showcasing its role in the creation of fluorinated amino acids for peptides and proteins with enhanced properties (Laue et al., 2000).

Anticancer Drug Development

Moreover, the compound has been used in the synthesis and structural characterization of anticancer agents, demonstrating its potential in medicinal chemistry for the development of new therapeutics (Basu Baul et al., 2009).

Mechanism of Action

The mechanism of action is typically used in the context of bioactive compounds and drugs. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the safety profile of the compound. It includes understanding its toxicity, flammability, environmental impact, and precautions needed for handling and storage .

Properties

IUPAC Name

(2R)-3-(2-fluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWUYNKWOVASPA-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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